molecular formula C24H39NO2S B14374199 N-(Hexadecanoyloxy)-N-methylbenzenecarbothioamide CAS No. 89861-46-1

N-(Hexadecanoyloxy)-N-methylbenzenecarbothioamide

Katalognummer: B14374199
CAS-Nummer: 89861-46-1
Molekulargewicht: 405.6 g/mol
InChI-Schlüssel: HIYKLFCBJPTABD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Hexadecanoyloxy)-N-methylbenzenecarbothioamide is a complex organic compound characterized by its unique structure, which includes a hexadecanoyloxy group, a methyl group, and a benzenecarbothioamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(Hexadecanoyloxy)-N-methylbenzenecarbothioamide typically involves the esterification of hexadecanoic acid with N-methylbenzenecarbothioamide. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification methods to ensure the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(Hexadecanoyloxy)-N-methylbenzenecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hexadecanoyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(Hexadecanoyloxy)-N-methylbenzenecarbothioamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems, including its interactions with proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of N-(Hexadecanoyloxy)-N-methylbenzenecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(Hexadecanoyloxy)-N-methylbenzenecarbothioamide is unique due to its combination of a hexadecanoyloxy group and a benzenecarbothioamide moiety. This structure imparts specific chemical and biological properties that are not found in simpler compounds like hexadecane or other similar molecules.

Eigenschaften

CAS-Nummer

89861-46-1

Molekularformel

C24H39NO2S

Molekulargewicht

405.6 g/mol

IUPAC-Name

[benzenecarbonothioyl(methyl)amino] hexadecanoate

InChI

InChI=1S/C24H39NO2S/c1-3-4-5-6-7-8-9-10-11-12-13-14-18-21-23(26)27-25(2)24(28)22-19-16-15-17-20-22/h15-17,19-20H,3-14,18,21H2,1-2H3

InChI-Schlüssel

HIYKLFCBJPTABD-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCC(=O)ON(C)C(=S)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.